2-(ALLYLOXY)-4-METHOXY-6-(1-PYRROLIDINYL)-1,3,5-TRIAZINE
Overview
Description
2-(ALLYLOXY)-4-METHOXY-6-(1-PYRROLIDINYL)-1,3,5-TRIAZINE is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ALLYLOXY)-4-METHOXY-6-(1-PYRROLIDINYL)-1,3,5-TRIAZINE typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, with suitable nucleophiles.
Introduction of the Allyloxy Group: The allyloxy group can be introduced via an allylation reaction, where an allyl halide reacts with a hydroxyl group on the triazine ring.
Methoxylation: The methoxy group can be introduced through a methylation reaction using a methylating agent like dimethyl sulfate or methyl iodide.
Pyrrolidinylation: The pyrrolidin-1-yl group can be introduced by reacting the triazine compound with pyrrolidine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques to ensure the desired product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(ALLYLOXY)-4-METHOXY-6-(1-PYRROLIDINYL)-1,3,5-TRIAZINE can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The methoxy and allyloxy groups can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a suitable catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Partially or fully hydrogenated triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(ALLYLOXY)-4-METHOXY-6-(1-PYRROLIDINYL)-1,3,5-TRIAZINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Used in the development of agrochemicals, dyes, and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(ALLYLOXY)-4-METHOXY-6-(1-PYRROLIDINYL)-1,3,5-TRIAZINE depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The allyloxy and pyrrolidin-1-yl groups can enhance binding affinity and specificity to molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(allyloxy)-4-methoxy-1,3,5-triazine: Lacks the pyrrolidin-1-yl group, which may affect its reactivity and applications.
2-(allyloxy)-4-methoxy-6-methyl-1,3,5-triazine: Contains a methyl group instead of the pyrrolidin-1-yl group, leading to different chemical properties.
Properties
IUPAC Name |
2-methoxy-4-prop-2-enoxy-6-pyrrolidin-1-yl-1,3,5-triazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-3-8-17-11-13-9(12-10(14-11)16-2)15-6-4-5-7-15/h3H,1,4-8H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLVELMEALKYOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCC2)OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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